
Tebuconazole-d9
Overview
Description
Tebuconazole-d9 is a deuterium-labeled isotopologue of tebuconazole, a triazole fungicide widely used in agriculture to inhibit fungal 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The deuterium substitution at nine hydrogen positions enhances its molecular mass without altering its chemical reactivity, making it an ideal internal standard for quantifying tebuconazole residues via gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) . Its primary application lies in analytical chemistry, where it ensures precision in environmental monitoring, food safety testing, and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tebuconazole-d9 involves several steps, starting with p-chlorobenzaldehyde and pinacolone as initial raw materials. The process includes condensation, hydrogenation, and epoxidation reactions to form 2-(4-chlorobenzene ethyl)-2-tertiary butyl ethylene oxide. This intermediate then undergoes a ring-opening reaction with triazole under the co-catalysis of organic amine and crown ether to yield Tebuconazole . The deuterium labeling is achieved by substituting hydrogen atoms with deuterium using deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and purity, often involving advanced catalysis techniques and stringent reaction conditions to ensure the high isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tebuconazole-d9 undergoes various chemical reactions, including:
Oxidation: Involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Agricultural Applications
1. Fungicide Efficacy
Tebuconazole is primarily utilized in agriculture to control fungal diseases in crops. Its application has been extensively studied for its effectiveness against various pathogens, including those affecting cereals and other crops. The compound works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
- Case Study : A study demonstrated that tebuconazole significantly reduced the incidence of Fusarium head blight in wheat, leading to improved yield and quality .
2. Residual Analysis in Food Products
The residual levels of tebuconazole-D9 in food products are critical for ensuring food safety. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify tebuconazole residues in agricultural products.
- Data Table: Residual Levels of Tebuconazole in Various Commodities
Commodity | Residual Level (mg/kg) | Detection Method |
---|---|---|
Wheat | 0.048 | LC-MS/MS |
Soya Beans | 0.046 | LC-MS/MS |
Barley | 0.050 | LC-MS/MS |
This table summarizes findings from various studies highlighting the importance of monitoring tebuconazole levels to comply with regulatory standards .
Environmental Impact Studies
1. Ecotoxicological Assessments
Tebuconazole has been assessed for its environmental impact, particularly concerning aquatic ecosystems. Studies have indicated that the compound can affect non-target organisms, including fish and invertebrates.
- Case Study : Research involving zebrafish embryos showed that exposure to environmental concentrations of tebuconazole led to developmental abnormalities and increased mortality rates . This highlights the need for careful management of tebuconazole usage to mitigate ecological risks.
2. Soil Microbial Communities
The impact of tebuconazole on soil microbial communities is another area of research interest. Studies have shown that prolonged exposure can alter microbial diversity and function, potentially affecting soil health and crop productivity.
- Findings : A study reported significant shifts in microbial community composition following tebuconazole application, suggesting that fungicide use could disrupt beneficial soil microorganisms .
Analytical Chemistry Applications
1. Reference Material Development
This compound serves as a reference material for developing analytical methods aimed at detecting and quantifying pesticides in various matrices. Its deuterated form provides a reliable standard for calibration in mass spectrometry techniques.
- Use Case : The European Commission's Joint Research Centre has certified this compound as a reference material for use in pesticide residue analysis, ensuring accurate measurements across laboratories .
2. Method Validation
The compound is employed in method validation processes to establish the reliability and accuracy of analytical techniques used for pesticide detection.
- Data Table: Method Validation Parameters
Parameter | Value |
---|---|
Limit of Quantification | 0.05 mg/kg |
Recovery Rate | 67% - 107% |
Precision (RSD) | < 15% |
These parameters are critical for ensuring that analytical methods meet regulatory requirements for pesticide monitoring .
Mechanism of Action
Tebuconazole-d9 exerts its effects by inhibiting the enzyme sterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death . The molecular targets and pathways involved include cytochrome P450 enzymes and flavin-dependent monooxygenases .
Comparison with Similar Compounds
Comparison with Deuterated Internal Standards
Deuterated compounds like Tebuconazole-d9 are critical for isotope dilution mass spectrometry (IDMS). Below is a comparison with structurally or functionally similar deuterated standards:
Key Insights :
- This compound and Tebufenozide-d9 both serve as pesticide reference standards but differ in parent compound class and target applications.
- Unlike 5α-DHT-d4 or Mabuterol-d9, which are used in hormonal or pharmacological studies, this compound is specialized for environmental and agricultural analytics .
Comparison with Non-Deuterated Triazole Fungicides
This compound’s parent compound, tebuconazole, shares functional similarities with other triazole fungicides but differs in isotopic labeling and application scope:
Key Insights :
- Tebuconazole’s deuterated form lacks biological activity but is indispensable for precise quantification of the active fungicide .
- Unlike tioconazole, which is used clinically, tebuconazole and its deuterated variant are restricted to agricultural and analytical contexts .
Role in Analytical Methods vs. Other Isotopic Labels
This compound is part of multi-compound isotopic panels used in advanced analytical workflows. A comparison with other isotopic labels in food safety testing :
Key Insights :
Biological Activity
Tebuconazole-d9 is a deuterated derivative of the triazole fungicide tebuconazole, primarily used in agriculture for controlling fungal diseases in crops. This article explores the biological activity of this compound, including its effects on microbial communities, its fungicidal properties, and relevant case studies that illustrate its impact in various environments.
Overview of this compound
Tebuconazole is a systemic fungicide belonging to the triazole class, which inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes. The deuterated version, this compound, is utilized in research to trace metabolic pathways and understand the compound's environmental fate.
Effects on Microbial Communities
Recent studies have demonstrated that environmental concentrations of Tebuconazole significantly alter microbial biodiversity. A study conducted on river biofilms exposed to chronic (24 days) and acute (3 days) concentrations of Tebuconazole showed:
- Reduction in Fungal Biomass : Chronic exposure to 10 µg/L resulted in a 40% reduction in fungal biomass, while exposure to 100 µg/L caused a 60% reduction.
- Community Composition Shifts : Certain fungal species exhibited increased abundance, such as Lecanoromycetes sp., while others like Malasseziomycetes sp. decreased significantly .
- Biotransformation Capabilities : Biofilms exposed to Tebuconazole were capable of transforming the fungicide into unidentified products, suggesting adaptive responses to prolonged exposure .
Fungicidal Activity
The fungicidal efficacy of Tebuconazole and its enantiomers has been extensively studied. Research indicates that:
- Temperature Influence : The effectiveness of Tebuconazole is significantly affected by temperature and moisture levels. For instance, at optimal conditions (30 °C and water activity of 0.997), the (-)-enantiomer exhibited superior fungicidal activity compared to its (+)-counterpart .
- Deoxynivalenol Production : The treatment with Tebuconazole also influenced the production of deoxynivalenol (DON), a mycotoxin produced by Fusarium graminearum. The expression of genes involved in DON biosynthesis (TRI5 and TRI6) was markedly increased under treatment conditions .
Case Study 1: Vineyard Workers Exposure
A biological monitoring study assessed the exposure levels of vineyard workers to Tebuconazole. Key findings included:
- Exposure Measurement : Urinary biomarkers were identified, with median contamination levels of coveralls reaching 6180 µg during application periods.
- Metabolite Detection : The metabolites TEB-OH and TEB-COOH were quantified using liquid chromatography-mass spectrometry, indicating significant dermal absorption and systemic exposure among workers .
Case Study 2: Environmental Impact Assessment
An ecotoxicological assessment focused on the impact of Tebuconazole on aquatic ecosystems revealed:
Concentration (µg/L) | Fungal Biomass Reduction (%) | Community Shift Observed |
---|---|---|
10 | 40 | Yes |
100 | 60 | Yes |
This table summarizes the observed effects on fungal biomass and community structure following chronic exposure to varying concentrations of Tebuconazole in natural biofilm communities .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Tebuconazole-d9 with high isotopic purity, and how is purity validated?
Synthesis of deuterated compounds like this compound requires precise deuterium incorporation, typically via hydrogen-deuterium exchange or custom synthetic routes using deuterated precursors (e.g., D₂O or deuterated solvents). Isotopic purity (>98%) is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H vs. ²H signals) and high-resolution mass spectrometry (HRMS) to confirm molecular ion clusters . For environmental stability studies, protocols should include batch-specific purity documentation, as isotopic impurities can skew degradation kinetics .
Q. Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., soil, biological samples)?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its selectivity for distinguishing this compound from non-deuterated analogs. Method validation must include:
- Matrix effects : Assess ionization suppression using post-column infusion.
- Recovery rates : Compare spiked vs. extracted samples across replicates.
- Limit of quantification (LOQ) : Typically ≤1 ng/g for environmental samples .
Data should report mean ± standard deviation (SD) with justification for significant figures based on instrument precision .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound in comparative pharmacokinetic studies?
Deuterium substitution can alter metabolic rates by affecting C-H bond cleavage in cytochrome P450-mediated oxidation. To assess KIEs:
- Conduct in vitro microsomal assays comparing half-life (t₁/₂) of this compound vs. non-deuterated Tebuconazole.
- Use high-resolution mass spectrometry to track deuterium retention in metabolites.
- Statistically analyze differences using non-linear regression models (e.g., Michaelis-Menten kinetics) .
Note: KIEs ≥2.0 indicate significant metabolic stabilization, but environmental factors (pH, temperature) must be controlled .
Q. How can researchers resolve discrepancies in reported degradation half-lives of this compound across studies?
Contradictions often arise from variability in experimental conditions. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for hydrolysis/photolysis studies (e.g., fixed light intensity, pH buffers).
- Inter-laboratory validation : Share reference materials (e.g., NIST-certified standards) to calibrate analytical instruments .
- Meta-analysis : Use multivariate regression to identify confounding variables (e.g., organic matter content in soil studies) .
Q. What statistical approaches are essential for analyzing dose-response relationships in this compound toxicity assays?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/LC₅₀ data.
- ANOVA with post hoc tests : Compare treatment groups while controlling Type I error (e.g., Tukey’s HSD).
- Reporting standards : Specify exact p-values (not thresholds like p<0.05) and confidence intervals .
Q. How should isotopic tracing experiments be designed to assess the environmental fate of this compound?
- Compartmental sampling : Collect time-series samples from soil, water, and plant tissues.
- Isotope ratio mass spectrometry (IRMS) : Track δ²H values to distinguish parent compound from degradation products.
- Data synthesis : Use mass balance models to quantify partitioning coefficients (e.g., Kₒc, Kₐw) .
Q. Methodological Best Practices
Q. How to ensure reproducibility in this compound studies when publishing data?
- Detailed supplementary materials : Include raw instrument output (e.g., chromatograms, spectra) and metadata (e.g., HPLC column lot numbers).
- Figures : Follow journal guidelines (e.g., avoid excessive chemical structures in graphics, use color for clarity) .
- Ethical reporting : Disclose any conflicts of interest, especially if using proprietary reference standards .
Q. What are common pitfalls in interpreting isotopic labeling data for this compound?
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,1,1-trideuterio-3-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)pentan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMNMQRDXWABCY-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339966 | |
Record name | Tebuconazole-(tert-butyl-d9) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-83-6 | |
Record name | Tebuconazole-(tert-butyl-d9) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1246818-83-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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